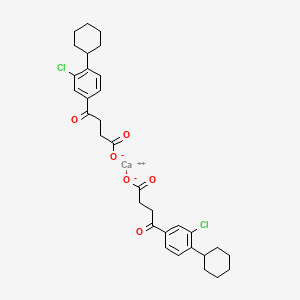
Bucloxic acid (hemicalcium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bucloxic acid (hemicalcium) is a compound known for its anti-inflammatory properties. It is a pyrazole derivative and has been used in the treatment of chronic glomerular nephropathies . The molecular formula of Bucloxic acid is C16H19ClO3, and it has a molecular weight of 294.77 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bucloxic acid can be synthesized through the chlorination of 4-(4’-cyclohexylphenyl)-4-oxobutanoic acid, followed by the formation of its calcium salt . The reaction conditions typically involve the use of chlorinating agents and appropriate solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of Bucloxic acid involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Bucloxic acid undergoes various chemical reactions, including:
Oxidation: Bucloxic acid can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert Bucloxic acid into its reduced forms.
Substitution: Bucloxic acid can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Bucloxic acid has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Medicine: It is used in the treatment of chronic glomerular nephropathies and other inflammatory conditions.
Industry: Bucloxic acid is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Bucloxic acid exerts its effects through its anti-inflammatory properties. It targets specific molecular pathways involved in inflammation, reducing the production of inflammatory mediators and alleviating symptoms associated with inflammatory conditions . The exact molecular targets and pathways are still under investigation, but it is known to interact with various cellular components to exert its effects .
Comparison with Similar Compounds
Bucloxic acid is unique compared to other similar compounds due to its specific chemical structure and anti-inflammatory properties. Similar compounds include:
Indomethacin: Another anti-inflammatory agent with a different chemical structure but similar therapeutic effects.
Ibuprofen: A widely used anti-inflammatory drug with a different mechanism of action.
Bucloxic acid stands out due to its specific use in treating chronic glomerular nephropathies and its unique chemical properties .
Properties
Molecular Formula |
C32H36CaCl2O6 |
|---|---|
Molecular Weight |
627.6 g/mol |
IUPAC Name |
calcium;4-(3-chloro-4-cyclohexylphenyl)-4-oxobutanoate |
InChI |
InChI=1S/2C16H19ClO3.Ca/c2*17-14-10-12(15(18)8-9-16(19)20)6-7-13(14)11-4-2-1-3-5-11;/h2*6-7,10-11H,1-5,8-9H2,(H,19,20);/q;;+2/p-2 |
InChI Key |
FKJKZQUQHXSBHB-UHFFFAOYSA-L |
Canonical SMILES |
C1CCC(CC1)C2=C(C=C(C=C2)C(=O)CCC(=O)[O-])Cl.C1CCC(CC1)C2=C(C=C(C=C2)C(=O)CCC(=O)[O-])Cl.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


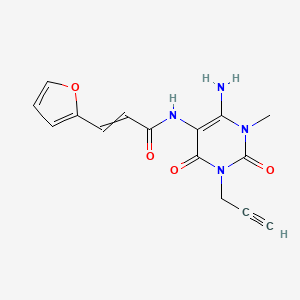
![N-[9-[(2R,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-6-chloropurin-2-yl]acetamide](/img/structure/B13816969.png)


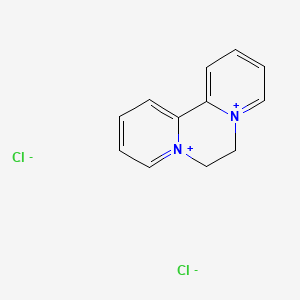
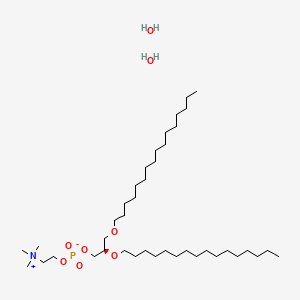
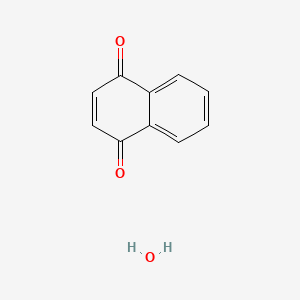



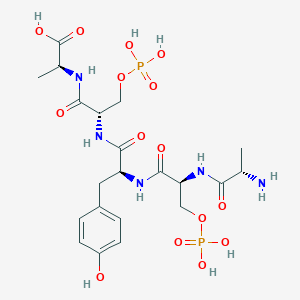
![2-[(5E)-5-[(2Z)-2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]acetic acid](/img/structure/B13817035.png)


